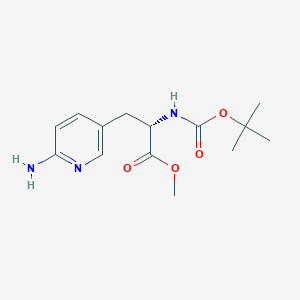

(S)-Methyl 3-(6-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Description

The compound (S)-Methyl 3-(6-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative featuring:

- An (S)-configured methyl ester backbone.

- A tert-butoxycarbonyl (Boc)-protected amine at position 2, enhancing stability during synthetic processes.

This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in peptide synthesis or protease inhibitor design. The Boc group facilitates selective deprotection under acidic conditions, while the pyridinyl amine may influence solubility and target binding .

Properties

IUPAC Name |

methyl (2S)-3-(6-aminopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-10(12(18)20-4)7-9-5-6-11(15)16-8-9/h5-6,8,10H,7H2,1-4H3,(H2,15,16)(H,17,19)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVRDZJFJVDMGY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(6-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 6-aminopyridin-3-yl derivative through a series of reactions involving nitration, reduction, and amination.

Introduction of the Amino Acid Moiety: The next step involves the coupling of the pyridine derivative with an amino acid derivative, such as (S)-methyl 2-amino-3-hydroxypropanoate, under appropriate conditions to form the desired product.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.

Final Coupling and Purification: The final step involves the coupling of the protected amino acid with the pyridine derivative, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Industrial methods may also incorporate automated synthesis and purification processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(6-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(S)-Methyl 3-(6-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(6-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The position and nature of pyridine substituents significantly alter electronic properties and reactivity:

Key Observations :

Boc Protection Patterns

Single vs. di-Boc protection impacts synthetic routes and deprotection efficiency:

Key Observations :

- Single Boc protection simplifies deprotection (e.g., hydrogenolysis) but offers less steric shielding .

Backbone and Functional Group Modifications

Variations in the amino acid backbone influence solubility and biological activity:

Key Observations :

- Pyrrolidinone rings enhance rigidity but reduce solubility compared to linear chains .

Biological Activity

(S)-Methyl 3-(6-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C13H22N2O5

- Molecular Weight : 270.33 g/mol

The structure features a methyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an aminopyridine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may affect pathways related to cancer cell proliferation by inhibiting specific kinases or phosphatases.

- Receptor Modulation : It potentially acts on receptors associated with neurotransmission and cellular signaling, which could influence neuronal activity and other physiological processes.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological effects in various cell lines:

- Antiproliferative Activity : Studies indicate that the compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent. For example, in vitro assays have shown a dose-dependent reduction in cell viability in human cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of the compound:

- Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor sizes compared to controls, indicating its potential efficacy in cancer therapy.

Case Studies

- Case Study on Lung Cancer : A study involving A549 xenograft models showed that administration of this compound led to a significant decrease in tumor volume after four weeks of treatment.

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegenerative diseases, suggesting that it may modulate pathways involved in neuronal survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Modifications to the pyridine ring or the Boc group can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Removal of Boc group | Increased solubility but reduced stability |

| Substitution on pyridine | Enhanced receptor binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.